molecular formula C16H25N5O2 B5594300 4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine

4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine

Cat. No. B5594300
M. Wt: 319.40 g/mol
InChI Key: OUNJBAWDAOXCFP-UHFFFAOYSA-N
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Description

The compound of interest, due to its complex structure involving piperazine and morpholine rings attached to a pyrimidine core, is part of a broader class of chemicals that are synthesized and investigated for various biological and chemical properties. These compounds, including dihydropyrimidinone derivatives and beta-lactams, are explored for their potential in various fields due to their unique structural features.

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes, including reactions such as Biginelli synthesis, asymmetric synthesis, and condensation. For example, Bhat et al. (2018) described a one-pot Biginelli synthesis for dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing the efficiency of combining multiple reactants in a single step for compound formation (Bhat et al., 2018). Similarly, Van Brabandt et al. (2006) demonstrated the asymmetric synthesis of novel beta-lactam derivatives starting from 4-formyl-1-haloalkyl azetidin-2-ones, indicating the versatility of starting materials and reactions for constructing complex structures like the one (Van Brabandt et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to "4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine" is typically confirmed through methods such as single crystal X-ray crystallography. For instance, the structure of related compounds was elucidated by Aydinli et al. (2010), where the morpholine and piperidine rings were found to adopt chair conformations, demonstrating the three-dimensional arrangement of these moieties (Aydinli et al., 2010).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclizations, nucleophilic substitutions, and condensations. The ability to undergo transformations such as from halogenated precursors to triazoles or pyrimidines is notable, as discussed by Plas et al. (2010) for similar heterocyclic compounds (Plas et al., 2010).

Scientific Research Applications

Synthesis and Characterization

One significant area of research involves the synthesis and characterization of novel compounds containing the piperazine/morpholine moiety. For instance, Bhat et al. (2018) demonstrated a one-pot Biginelli synthesis method for producing dihydropyrimidinone derivatives containing piperazine/morpholine moieties. This method yields these compounds efficiently and is noted for its simplicity (Bhat et al., 2018).

Chemical Modifications and Biological Activities

Research into modifying the chemical structure to explore biological activities is another critical application. For example, compounds with morpholine and piperazine structures have been synthesized to investigate their potential as antibacterial agents against specific pathogens, showcasing the significance of structural variations in determining biological efficacy (Tucker et al., 1998).

Advanced Material Synthesis

Furthermore, these compounds are used in the synthesis of advanced materials, such as ionic liquid crystals, demonstrating their versatility beyond biomedical applications. Lava et al. (2009) explored piperidinium, piperazinium, and morpholinium cations for designing ionic liquid crystals, indicating their broad applicability in material science (Lava et al., 2009).

Molecular Engineering and Drug Design

In drug design and molecular engineering, the incorporation of the 4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine scaffold into new compounds has been investigated for its potential to enhance pharmacological profiles. The synthesis of new derivatives and their evaluation for specific biological activities exemplifies the ongoing research in this field aimed at developing novel therapeutic agents (Sunduru et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-2-3-15(22)20-8-6-19(7-9-20)14-4-5-17-16(18-14)21-10-12-23-13-11-21/h4-5H,2-3,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNJBAWDAOXCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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